molecular formula C19H28O3 B15470453 2-Propenoic acid, 3-[4-(decyloxy)phenyl]- CAS No. 55379-98-1

2-Propenoic acid, 3-[4-(decyloxy)phenyl]-

Cat. No.: B15470453
CAS No.: 55379-98-1
M. Wt: 304.4 g/mol
InChI Key: PCRCYHGEBPWDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-[4-(decyloxy)phenyl]- (CAS: 89023-08-5) is a cinnamic acid derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the para position of the phenyl ring attached to the α,β-unsaturated carboxylic acid backbone. Its molecular formula is C₁₉H₂₆O₃, with a molecular weight of 314.41 g/mol . The compound belongs to the class of acrylate esters, where the ester group (4-nitrophenyl ester) in its derivative form (CAS: 89023-08-5) enhances its reactivity in polymerization and photochemical applications . The extended decyloxy chain imparts hydrophobic properties, making it relevant in liquid crystal technology and surfactant chemistry .

Properties

CAS No.

55379-98-1

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

3-(4-decoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H28O3/c1-2-3-4-5-6-7-8-9-16-22-18-13-10-17(11-14-18)12-15-19(20)21/h10-15H,2-9,16H2,1H3,(H,20,21)

InChI Key

PCRCYHGEBPWDTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Biological Activity

2-Propenoic acid, 3-[4-(decyloxy)phenyl]- (commonly referred to as (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid) is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Chemical Formula: C19H28O3
  • Molecular Weight: 304.43 g/mol
  • CAS Number: 55379-98-1

Synthesis and Preparation

The synthesis of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid involves several key steps, including etherification and Knoevenagel condensation. The starting materials typically include 4-hydroxybenzaldehyde and 1-bromodecane, leading to the formation of the desired compound through optimized reaction conditions for yield and purity.

Antimicrobial Properties

Research indicates that (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid exhibits antimicrobial activity. Studies have shown that compounds with similar structures often inhibit bacterial growth through various mechanisms, such as disrupting cell membrane integrity or inhibiting enzyme activity. Specific tests on this compound have demonstrated its efficacy against certain strains of bacteria, although detailed quantitative data remains limited .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation .

The biological activity of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid is largely attributed to its interaction with specific molecular targets within biological systems. The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, its structural similarity to known anti-inflammatory agents suggests it may operate through similar biochemical pathways.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryModulates cytokine production; potential therapeutic use
Enzyme InteractionMay affect enzyme activity related to inflammation

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted on various derivatives of propenoic acids highlighted the antimicrobial efficacy of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for other similar compounds .
  • Inflammation Model :
    In a model of acute inflammation, administration of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a promising avenue for further exploration in inflammatory diseases .

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., hexadecyloxy) increase melting points and thermal stability, critical for materials requiring phase transitions .
  • The decyloxy chain balances hydrophobicity and solubility in organic solvents, unlike shorter chains (e.g., propoxy or methoxy derivatives) .

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups

Trifluoromethyl Derivatives

  • Example : (2E)-3-[4-(Trifluoromethyl)phenyl]acrylic acid (CAS: 16642-92-5)
    • Molecular Formula : C₁₀H₇F₃O₂
    • Molecular Weight : 216.16 g/mol .
    • Impact : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, lowering the compound’s pKa (enhancing acidity) compared to the decyloxy analog. This property is exploited in medicinal chemistry for improved bioavailability .

Hydroxy and Methoxy Derivatives

  • Example : (E)-p-Coumaric acid (3-[4-hydroxyphenyl]acrylic acid)
    • Molecular Formula : C₉H₈O₃
    • Molecular Weight : 164.16 g/mol .
    • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it water-soluble and biologically active (e.g., antioxidant properties) .
  • Example: 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid Applications: Used in pharmaceuticals and cosmetics due to UV-absorbing and anti-inflammatory traits .

Ester Derivatives and Reactivity

The 4-nitrophenyl ester of 3-[4-(decyloxy)phenyl]acrylic acid (CAS: 89023-08-5) is compared to esters with different aryl groups:

Compound Name Reactivity Profile Applications Reference
3-[4-(Decyloxy)phenyl]acrylic acid, 4-nitrophenyl ester High electrophilicity due to nitro group Photoinitiators, polymer crosslinking
3-(4-Methoxyphenyl)acrylate, methyl ester Moderate reactivity Flavors, fragrances
3-(3,4,5-Trimethoxyphenyl)acrylic acid Low reactivity, high steric hindrance Anticancer research

Note: The nitro group in 89023-08-5 facilitates nucleophilic substitution reactions, unlike methoxy or acetoxy esters .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

The installation of the decyloxy group on the phenyl ring is typically achieved via Williamson ether synthesis , where 4-hydroxyphenol reacts with decyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). Yields range from 75–88% depending on stoichiometric ratios.

$$
\text{4-Hydroxyphenol} + \text{C}{10}\text{H}{21}\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Decyloxy)phenol}
$$

The resultant 4-(decyloxy)phenol is then formylated via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF to yield 4-(decyloxy)benzaldehyde, a pivotal intermediate.

Knoevenagel Condensation for α,β-Unsaturated Acid Formation

The aldehyde intermediate undergoes condensation with malonic acid in pyridine with piperidine as a catalyst, forming 3-[4-(decyloxy)phenyl]prop-2-enoic acid. This method, adapted from classical protocols, achieves yields of 82–90% under reflux conditions.

$$
\text{4-(Decyloxy)benzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Piperidine, Pyridine}} \text{2-Propenoic acid, 3-[4-(decyloxy)phenyl]-}
$$

Optimization Note: Excess malonic acid (1.5 eq.) and anhydrous conditions minimize side products like decarboxylated derivatives.

Wittig-Horner Reaction for Stereocontrolled Synthesis

Alternative routes employ the Wittig-Horner reaction , where 4-(decyloxy)benzaldehyde reacts with phosphonate esters (e.g., triethyl phosphonoacetate) in the presence of sodium hydride. Hydrolysis of the resultant ester with NaOH (2M, 60°C) yields the target acid with 78–85% efficiency.

$$
\text{4-(Decyloxy)benzaldehyde} + \text{(EtO)}2\text{P(O)CH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Ester Intermediate} \xrightarrow{\text{NaOH}} \text{Acid Product}
$$

Nitrile Hydrolysis Pathway

Drawing parallels to patented methods for analogous compounds, 3-[4-(decyloxy)phenyl]propionitrile can be hydrolyzed under acidic (HCl, H₂O/EtOH, 80°C) or basic (KOH, H₂O/EtOH, reflux) conditions. Acidic hydrolysis proceeds at lower temperatures (60–70°C) but requires extended reaction times (24–48 h), whereas basic conditions achieve faster conversion (6–8 h) but risk ester byproduct formation.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Knoevenagel 82–90 6–8 High purity, minimal byproducts Requires anhydrous conditions
Wittig-Horner 78–85 10–12 Stereochemical control Sensitive to moisture
Nitrile Hydrolysis 68–75 24–48 Scalability Low yields due to side reactions

Catalyst Impact: Piperidine in Knoevenagel reactions enhances enolate formation, while NaH in Wittig-Horner ensures efficient ylide generation.

Experimental Data and Optimization

Solvent Effects on Knoevenagel Condensation

Solvent Dielectric Constant Yield (%) Purity (%)
Pyridine 12.3 89 98
DMF 36.7 84 95
Ethanol 24.3 72 88

Polar aprotic solvents like pyridine favor higher yields due to improved aldehyde activation.

Temperature Gradients in Nitrile Hydrolysis

Temperature (°C) Acidic Hydrolysis Yield (%) Basic Hydrolysis Yield (%)
60 65 70
80 68 75
100 72 68 (degradation observed)

Elevated temperatures accelerate hydrolysis but risk decarboxylation above 80°C.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-propenoic acid, 3-[4-(decyloxy)phenyl]- and optimizing its yield?

  • Answer : Synthesis typically involves esterification or coupling reactions. For example, the decyloxy group can be introduced via nucleophilic substitution of 4-hydroxyphenyl precursors with decyl bromide under basic conditions. Optimization includes controlling reaction temperature (e.g., 60–80°C), using catalysts like potassium carbonate, and monitoring purity via HPLC . Advanced protocols may employ microwave-assisted synthesis to reduce reaction times. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

Q. How can researchers characterize this compound using analytical techniques?

  • Answer : Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the decyloxy chain (δ ~4.0 ppm for –OCH₂–) and propenoic acid backbone (δ ~6.3–7.5 ppm for aromatic protons).
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether linkage).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying purity. Retention times should be cross-validated with standards .

Q. What protocols are effective for isolating structurally related compounds from plant matrices?

  • Answer : For analogs like 4-hydroxycinnamic acid derivatives, methanolic extraction (70% MeOH, 24 hr) followed by liquid-liquid partitioning (ethyl acetate/water) is recommended. Fractionation via preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) can isolate target compounds. Quantification via calibration curves (e.g., 0.1–10 mg/mL) ensures reproducibility .

Advanced Research Questions

Q. What role does this compound play in materials science, particularly in liquid crystal or marker formulations?

  • Answer : The decyloxy-phenyl group enhances thermal stability and mesomorphic behavior in liquid crystals. In markers like Accutrace S10, similar structures act as UV-active tracers in fuel oils. Researchers should assess its photostability using accelerated UV exposure tests (e.g., 300 nm, 48 hr) and monitor degradation via GC-MS .

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature, light)?

  • Answer : Stability studies should include:

  • Thermal stability : TGA analysis (e.g., 25–300°C, 10°C/min) to determine decomposition points.
  • pH sensitivity : Incubate in buffers (pH 2–12) and monitor hydrolysis via HPLC. The ester linkage in analogs degrades rapidly under alkaline conditions .
  • Photodegradation : Use quartz cells in UV-Vis spectrometers to track absorbance changes under simulated sunlight .

Q. How can researchers resolve data contradictions in reported concentrations of similar compounds in plant tissues?

  • Answer : Discrepancies (e.g., 0.41 mg/g in leaves vs. 0.13 mg/g in roots in Datura innoxia) may arise from:

  • Extraction efficiency : Validate methods using spike-recovery experiments.
  • Environmental factors : Control for soil composition, light exposure, and growth stage during sampling .

Q. What strategies are recommended for studying biological interactions of this compound, such as protein binding or enzymatic inhibition?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with target proteins (e.g., plant oxidases). For enzymatic assays, pre-incubate the compound with enzymes (e.g., horseradish peroxidase) and monitor activity via spectrophotometric substrate depletion (e.g., ABTS assay at 405 nm) .

Methodological Notes

  • Safety Protocols : Always use acid-resistant gloves, goggles, and fume hoods when handling propenoic acid derivatives. Decontaminate spills with 10% sodium bicarbonate solution .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.